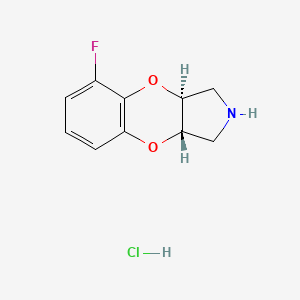

Fluparoxan hydrochloride anhydrous

Description

Structure

3D Structure of Parent

Properties

CAS No. |

101389-87-1 |

|---|---|

Molecular Formula |

C10H11ClFNO2 |

Molecular Weight |

231.65 g/mol |

IUPAC Name |

(3aS,9aS)-5-fluoro-2,3,3a,9a-tetrahydro-1H-[1,4]benzodioxino[2,3-c]pyrrole;hydrochloride |

InChI |

InChI=1S/C10H10FNO2.ClH/c11-6-2-1-3-7-10(6)14-9-5-12-4-8(9)13-7;/h1-3,8-9,12H,4-5H2;1H/t8-,9-;/m0./s1 |

InChI Key |

JNYKORXHNIRXSA-OZZZDHQUSA-N |

Isomeric SMILES |

C1[C@H]2[C@H](CN1)OC3=C(O2)C=CC=C3F.Cl |

Canonical SMILES |

C1C2C(CN1)OC3=C(O2)C=CC=C3F.Cl |

Origin of Product |

United States |

Preclinical Efficacy and Mechanistic Studies of Fluparoxan in Animal Models

Central Nervous System Activity and Behavioral Paradigms

Fluparoxan's activity in the central nervous system has been evaluated through a series of behavioral tests in animal models. These studies have provided crucial insights into its ability to modulate physiological responses and motor functions.

Reversal of Alpha-2 Agonist-Induced Physiological Responses (e.g., hypothermia, sedation, bradycardia)

Fluparoxan (B20672) has demonstrated efficacy in counteracting the physiological effects induced by α2-adrenoceptor agonists, such as clonidine (B47849) and UK-14304. nih.gov In conscious mice, orally administered fluparoxan was shown to be as potent as idazoxan (B1206943) in preventing clonidine-induced hypothermia. nih.gov Similarly, in rats, fluparoxan effectively antagonized UK-14304-induced hypothermia. nih.govnih.gov Studies in dogs also revealed that oral administration of fluparoxan prevented sedation and bradycardia induced by UK-14304. nih.govnih.gov These findings underscore fluparoxan's role as a potent α2-adrenoceptor antagonist.

Table 1: Effect of Fluparoxan on α2-Agonist-Induced Responses

| Animal Model | α2-Agonist | Physiological Response | Effect of Fluparoxan |

|---|---|---|---|

| Mouse | Clonidine | Hypothermia, Antinociception | Reversal |

| Rat | UK-14304 | Hypothermia | Reversal |

Investigations into Motor Coordination and Performance (e.g., Rotarod Impairment)

The impact of fluparoxan on motor coordination has been assessed using the rotarod test, a standard method for evaluating balance and motor skills in rodents. nih.govmdpi.com In rats, fluparoxan was shown to antagonize the impairment of rotarod performance induced by the α2-agonist UK-14304. nih.govnih.gov This suggests that fluparoxan can counteract the motor deficits caused by the activation of α2-adrenoceptors. The ability of fluparoxan to mitigate motor impairment is a significant aspect of its preclinical profile.

Elucidation of Antinociceptive Mechanisms and Adrenergic System Involvement

Preclinical studies have also explored the role of fluparoxan in modulating pain perception (nociception). In mice, fluparoxan was effective in preventing clonidine-induced antinociception, indicating its involvement in the adrenergic pathways that regulate pain. nih.gov By blocking α2-adrenoceptors, fluparoxan interferes with the analgesic effects of α2-agonists, highlighting the compound's specific action on the adrenergic system. nih.gov

Cognitive Function Research in Neurological Models

A significant area of preclinical investigation for fluparoxan has been its potential to improve cognitive function, particularly in the context of neurodegenerative diseases.

Studies in Models of Cognitive Dysfunction

Fluparoxan has been evaluated for its ability to treat cognitive dysfunction. nih.govbenthamdirect.com Research indicates that by acting as an α2-adrenoceptor antagonist, fluparoxan can increase the release of key neurotransmitters like noradrenaline, dopamine (B1211576), and acetylcholine (B1216132) in the brain. nih.gov This neurochemical enhancement is believed to underlie its potential to improve cognitive processes.

Research in Neurodegenerative Disease Models (e.g., Alzheimer's Disease)

The potential therapeutic application of fluparoxan has been specifically investigated in animal models of Alzheimer's disease. nih.govbenthamdirect.com Chronic treatment with fluparoxan has been shown to prevent age-related deficits in spatial working memory in APP/PS1 transgenic mice, a model for Alzheimer's-like pathology. nih.govnih.gov Notably, these cognitive improvements were observed without any alteration in the underlying β-amyloid plaque load or astrocytosis, suggesting that fluparoxan's beneficial effects on memory are likely due to its ability to enhance noradrenergic neurotransmission. nih.gov These findings point towards a symptomatic benefit in cognitive function rather than a disease-modifying effect on the core pathologies of Alzheimer's. nih.gov

Table 2: Summary of Fluparoxan's Effects in an Alzheimer's Disease Mouse Model

| Animal Model | Key Findings |

|---|---|

| APP/PS1 Transgenic Mice | Prevented age-related spatial working memory deficits. |

| Did not alter β-amyloid plaque load or astrocytosis. |

Impact on Spatial Working Memory

Chronic administration of fluparoxan has been shown to prevent age-related deficits in spatial working memory in a transgenic mouse model of Alzheimer's disease (TASTPM). In a study where TASTPM and wild-type mice received fluparoxan from 4 to 8 months of age, memory was assessed using various tasks. The results indicated that fluparoxan treatment selectively averted the decline in spatial working memory, as measured by the spontaneous alternation task. However, it did not affect spatial reference memory deficits observed in the Morris water maze. nih.govnih.gov This suggests that fluparoxan's beneficial cognitive effects may be specific to forms of memory that are highly dependent on noradrenergic neurotransmission. nih.govnih.gov

Table 1: Effect of Chronic Fluparoxan Treatment on Spatial Working Memory in TASTPM Mice

| Task | Treatment Group | Outcome |

|---|---|---|

| Spontaneous Alternation Task | Fluparoxan | Prevention of age-related deficits |

Assessment of Effects on Related Neuropathological Markers (e.g., Beta-Amyloid Plaque Load, Astrocytosis)

The same study that demonstrated the positive effects of fluparoxan on spatial working memory also investigated its impact on key pathological hallmarks of Alzheimer's disease. nih.govnih.gov At both 4 and 8 months of age, the beta-amyloid (Aβ) plaque load and the extent of astrocytosis were measured through immunohistochemistry in the TASTPM mice. nih.govnih.gov

The findings revealed that chronic treatment with fluparoxan did not lead to any alterations in either the Aβ plaque burden or the level of astrocytosis in these mice. nih.govnih.gov This indicates that the observed cognitive benefits of fluparoxan are not a consequence of modifying these specific neuropathological features. nih.govnih.gov

Table 2: Impact of Chronic Fluparoxan Treatment on Neuropathological Markers in TASTPM Mice

| Neuropathological Marker | Treatment Group | Finding |

|---|---|---|

| Beta-Amyloid Plaque Load | Fluparoxan | Unaltered |

Receptor Regulation Studies Following Chronic Fluparoxan Administration

Investigation of Beta-Adrenoceptor Down-Regulation

Research into the pharmacological effects of chronic fluparoxan administration has included the examination of its influence on beta-adrenoceptor density. In a study involving rats, chronic oral administration of fluparoxan for six days resulted in a significant reduction in the density of [3H]-dihydroalprenolol binding sites in the brain, which are indicative of beta-adrenoceptors.

Specifically, the density of these binding sites was decreased by 26%. This down-regulation of beta-adrenoceptors is a characteristic that fluparoxan shares with some antidepressant medications.

Table 3: Effect of Chronic Fluparoxan Administration on Beta-Adrenoceptor Density in Rats

| Parameter | Outcome |

|---|

Preclinical Pharmacokinetic Research of Fluparoxan Hydrochloride Anhydrous

Absorption Mechanisms and Cellular Permeability Studies

The initial assessment of a drug's potential for oral absorption is often conducted using in vitro models that simulate the intestinal barrier. These studies are crucial for predicting how well the compound will be absorbed into the bloodstream after oral administration.

In vitro permeability assays using cell lines such as Madin-Darby Canine Kidney (MDCK) and human colon adenocarcinoma (Caco-2) cells are standard methods for predicting the intestinal permeability of drug candidates. These cells form monolayers that mimic the epithelial barrier of the intestine. The apparent permeability coefficient (Papp) is a quantitative measure derived from these assays to classify compounds as having low, moderate, or high permeability.

While specific Papp values for Fluparoxan (B20672) hydrochloride anhydrous in MCDK or Caco-2 cell models are not publicly available, the general methodology involves seeding the cells on a semi-permeable membrane and measuring the rate at which the compound transverses the cell monolayer. The resulting Papp value helps to predict the primary mechanism of absorption, such as passive diffusion or active transport.

Table 1: General Classification of Drug Permeability based on Caco-2 Papp Values

| Permeability Classification | Apparent Permeability (Papp) (cm/s) |

|---|---|

| Low | < 1 x 10⁻⁶ |

| Moderate | 1 x 10⁻⁶ to 1 x 10⁻⁵ |

Note: This table represents a general classification and specific laboratory criteria may vary.

Preclinical studies have demonstrated that Fluparoxan (also known as GR50360) is orally active in various animal models, including mice, rats, and dogs. This indicates that the compound possesses sufficient oral absorption to elicit a pharmacological response. In these studies, oral administration of Fluparoxan was effective in antagonizing the effects of α2-adrenoceptor agonists.

The positive oral activity in preclinical species suggests that Fluparoxan likely has favorable permeability characteristics. A good correlation between in vitro permeability and in vivo oral absorption is often observed for many compounds. Although direct correlative data for Fluparoxan is not available, its demonstrated oral efficacy in multiple species supports the hypothesis of at least moderate intestinal absorption.

Metabolic Pathways and Excretion Profiles

The metabolism and excretion of a drug determine its half-life and duration of action. Preclinical studies are essential to identify the major metabolic pathways, the enzymes involved (e.g., cytochrome P450 isoenzymes), and the routes of elimination from the body (e.g., renal, fecal).

Detailed information on the specific metabolic pathways and excretion profile of Fluparoxan hydrochloride anhydrous in preclinical animal models is not available in the public domain. Such studies would typically involve the administration of radiolabeled Fluparoxan to animals to trace the parent drug and its metabolites in plasma, urine, and feces over time. This allows for the identification of the chemical structures of metabolites and the quantification of the different excretion routes.

Characterization of Metabolic Clearance Pathways

Preclinical studies have revealed that the clearance of fluparoxan is predominantly metabolic in nature. Investigations utilizing rat liver microsomes (S9 fraction) and analysis of urine from rats following oral administration did not identify any hydroxylated metabolites. This suggests that Phase I oxidative metabolism, a common pathway for many xenobiotics, does not play a significant role in the clearance of fluparoxan. The primary mechanism of clearance is through direct conjugation of the parent molecule.

Identification and Analysis of Phase II Metabolites (e.g., Sulphamic Acid and Carbamoyl (B1232498) Glucuronide Conjugates)

The metabolic profile of fluparoxan is characterized by extensive Phase II conjugation. The major metabolites identified are sulphamic acid and carbamoyl glucuronide conjugates. wikipedia.org These conjugation reactions increase the water solubility of the compound, facilitating its excretion from the body. The formation of these specific conjugates indicates the involvement of sulfotransferase and UDP-glucuronosyltransferase enzymes in the biotransformation of fluparoxan.

| Metabolite Type | Conjugate | Significance |

| Phase II | Sulphamic Acid Conjugate | A primary metabolite facilitating elimination. |

| Phase II | Carbamoyl Glucuronide Conjugate | A primary metabolite facilitating elimination. |

| Route of Elimination | Percentage of Dose | Excreted Form |

| Renal (Urine) | > 90% | Phase II Metabolites (Sulphamic Acid and Carbamoyl Glucuronide Conjugates) |

Synthetic Methodologies and Chemical Biology Approaches for Fluparoxan

Convergent Synthesis Routes for Fluparoxan (B20672) Hydrochloride Anhydrous

A novel series of tetrahydrobenzodioxinopyrroles, including Fluparoxan, has been identified as potent and selective α2-adrenoceptor antagonists. nih.gov The development of convergent syntheses has been instrumental in preparing these analogs and their enantiomers, with the 5-fluoro substituted analog, Fluparoxan, being of particular interest. nih.gov

The control of stereochemistry is a critical aspect of the synthesis of chiral drugs like Fluparoxan. The use of chiral auxiliaries is a powerful strategy to direct the stereochemical outcome of a reaction. numberanalytics.comwikipedia.orgnumberanalytics.comsigmaaldrich.com These chiral molecules are temporarily attached to a substrate, creating a chiral environment that influences the approach of reagents and favors the formation of one stereoisomer over the other. numberanalytics.comwikipedia.org

In the synthesis of chiral 2,3-dihydro-1,4-benzodioxane motifs, a key structural component of Fluparoxan, enzymatic kinetic resolution using engineered Candida antarctica lipase (B570770) B has been demonstrated to be an effective method for preparing enantiomerically pure intermediates. nih.gov Additionally, palladium-catalyzed asymmetric intramolecular O-arylation reactions have been developed to produce chiral 1,4-benzodioxanes with good enantioselectivity. nih.gov The absolute configuration of the C2 stereocenter of the benzodioxane ring is known to significantly influence the biological activity of these compounds. nih.gov

Chiral auxiliaries, such as Evans oxazolidinones, can be employed to introduce stereocenters with high diastereoselectivity in alkylation and aldol (B89426) reactions, which are fundamental transformations in the construction of complex molecules. researchgate.net After the desired stereochemistry is established, the auxiliary can be removed and often recycled. wikipedia.org

The convergent synthesis of Fluparoxan relies on key coupling and deprotection reactions to assemble the final molecule. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for the formation of carbon-nitrogen bonds, a crucial step in connecting the pyrrole (B145914) and benzodioxane moieties. youtube.comnih.gov These reactions typically involve the coupling of an amine with an aryl halide or triflate, catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand. youtube.comnih.gov

Protecting groups are essential for masking reactive functional groups during the synthesis. The pyrrole nitrogen is often protected with an electron-withdrawing group, such as a sulfonyl or an alkoxycarbonyl group, to modulate its reactivity. researchgate.netnih.gov The tert-butyloxycarbonyl (Boc) group is a common acid-labile protecting group used for amines and pyrroles. fiveable.menih.gov Its removal is typically achieved under acidic conditions, for instance, with trifluoroacetic acid (TFA). fiveable.menih.gov The choice of protecting group and the deprotection conditions are critical to ensure the stability of the final compound and any other sensitive functional groups present in the molecule. researchgate.netnih.govfiveable.menih.gov

| Reaction Type | Description | Reagents/Catalysts | Reference(s) |

| Palladium-Catalyzed C-N Coupling | Formation of the bond between the pyrrole nitrogen and the benzodioxane moiety. | Palladium catalyst (e.g., Pd(OAc)2), Phosphine ligand (e.g., BINAP), Base (e.g., Cs2CO3) | youtube.com, nih.gov |

| N-Boc Deprotection | Removal of the Boc protecting group from the pyrrole nitrogen. | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | fiveable.me, nih.gov |

Design and Synthesis of Fluparoxan Analogs for Structure-Activity Relationship (SAR) Studies

The systematic modification of the Fluparoxan structure has been crucial for understanding the key molecular features required for high affinity and selectivity at α2-adrenoceptors.

Structure-activity relationship (SAR) studies have revealed the importance of both the benzodioxane and pyrrole moieties for the biological activity of this class of compounds. Research on related 1,4-benzodioxan derivatives has shown that the oxygen atoms at positions 1 and 4 of the dioxane ring play different roles in receptor binding. numberanalytics.com The oxygen at position 1 may be involved in a direct interaction with the receptor, while the oxygen at position 4 appears to be important for maintaining the optimal conformation for binding. numberanalytics.com Replacement of the benzodioxane ring with a phenyl or a pyrrole nucleus has been shown to cause a significant decrease in activity, highlighting the importance of this specific heterocyclic system. numberanalytics.com

Modifications to the pyrrole ring have also been explored. The nature and position of substituents on the pyrrole can influence the compound's affinity and selectivity. For instance, in a series of pyrrole derivatives designed as Lck kinase inhibitors, the substitution pattern on the pyrrole ring was found to be critical for potent enzyme inhibition.

Fluparoxan is specifically the 5-fluoro substituted analog of the parent tetrahydrobenzodioxinopyrrole structure. nih.gov The introduction of a fluorine atom can have profound effects on a molecule's biological properties, including its metabolic stability, binding affinity, and lipophilicity. In the case of Fluparoxan, the fluorine substitution is a key feature that contributes to its high potency and selectivity as an α2-adrenoceptor antagonist. nih.govnih.gov

Pharmacological studies have demonstrated that Fluparoxan is a highly selective and potent α2-adrenoceptor antagonist with a pKB value of 7.87 in the rat isolated vas deferens. nih.govnih.gov It exhibits a high selectivity ratio of over 2500 for α2- over α1-adrenoceptors. nih.govnih.gov This high selectivity is a desirable characteristic for a therapeutic agent, as it minimizes the potential for off-target effects.

| Analog | Modification | α2-Adrenoceptor Affinity (pKB) | α2:α1 Selectivity | Reference(s) |

| Fluparoxan | 5-Fluoro substitution on the benzodioxane ring | 7.87 | >2500 | nih.gov, nih.gov |

| Parent Compound | Unsubstituted benzodioxane ring | Data not available | Data not available | nih.gov |

Computational Chemistry in Fluparoxan Drug Design and Optimization

Computational chemistry has become an indispensable tool in modern drug discovery, offering powerful methods to understand drug-receptor interactions and to guide the design of new therapeutic agents. osti.govmdpi.commdpi.com

In the context of Fluparoxan and other α2-adrenoceptor antagonists, computational approaches such as molecular docking and three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are employed to model the binding of ligands to the receptor and to predict the affinity of novel compounds. osti.govmdpi.commdpi.comnih.govnih.govresearchgate.net

Molecular docking simulations can predict the preferred binding pose of a ligand within the receptor's binding site and estimate the binding affinity. osti.govmdpi.commdpi.com For the α2A-adrenoceptor, the availability of a crystal structure has significantly improved the accuracy of docking studies. osti.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the binding pocket.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to build statistical models that correlate the 3D properties of a series of molecules with their biological activity. nih.govnih.govresearchgate.net These models can generate contour maps that highlight the regions around the molecule where steric bulk, positive or negative electrostatic potential, and hydrophobicity are favorable or unfavorable for activity. This information is invaluable for the rational design of new analogs with improved potency and selectivity.

| Computational Method | Application in Fluparoxan Design | Key Insights | Reference(s) |

| Molecular Docking | Predicting the binding mode of Fluparoxan and its analogs at the α2A-adrenoceptor. | Identification of key amino acid residues involved in binding and rationalization of SAR data. | osti.gov, mdpi.com, mdpi.com |

| 3D-QSAR (CoMFA/CoMSIA) | Developing predictive models for the affinity of new Fluparoxan analogs. | Guiding the design of new analogs with optimized steric, electronic, and hydrophobic properties for enhanced activity. | nih.gov, nih.gov, researchgate.net |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). mdpi.com This method is crucial for understanding the molecular basis of drug action. In the case of Fluparoxan, its primary target is the α2-adrenergic receptor (α2-AR). nih.govmedchemexpress.com

A molecular docking simulation for Fluparoxan would involve the three-dimensional structures of both the Fluparoxan molecule and the α2-adrenergic receptor. While crystal structures for the α2A-AR are available, homology modeling—a technique to build a 3D model of a protein based on the known structure of a related protein—is also a common approach, especially for subtypes or different conformational states. osti.govnih.govlew.ro

The main objectives of docking Fluparoxan into the α2-AR binding site are:

To predict the binding conformation: This reveals the specific orientation Fluparoxan adopts within the receptor's binding pocket.

To identify key interactions: It highlights the specific amino acid residues in the receptor that form hydrogen bonds, ionic interactions, or hydrophobic contacts with the ligand. These interactions are fundamental to the stability of the ligand-receptor complex. nih.gov

To estimate binding affinity: Docking programs use scoring functions to calculate a value that estimates the binding strength between the ligand and the receptor. This can help in comparing different ligands or predicting their potency. plos.org

Recent studies on other α2-AR antagonists, such as yohimbine (B192690) derivatives, have successfully used molecular docking to examine the differences in binding pockets between adrenergic receptor subtypes (e.g., α2A, α2B, α2C) and other related receptors like serotonin (B10506) receptors. acs.org Such analyses are vital for understanding a ligand's selectivity. For Fluparoxan, which has a high selectivity for the α2-AR over the α1-AR, docking could illuminate the structural features of both the ligand and the receptors that govern this preference. nih.gov

| Component | Description | Relevance to Fluparoxan |

| Ligand | The small molecule being studied. | Fluparoxan hydrochloride anhydrous. |

| Receptor | The biological macromolecule, typically a protein, that the ligand binds to. | α2-adrenergic receptor (specifically subtypes like α2A, α2B, α2C). youtube.com |

| Docking Algorithm | The computational method used to explore possible binding poses of the ligand in the receptor's binding site. | Algorithms would place Fluparoxan in the α2-AR binding pocket in numerous possible orientations. |

| Scoring Function | A mathematical function used to estimate the binding affinity for each pose. | Ranks the potential binding poses of Fluparoxan, with the top-ranked pose representing the most likely interaction. |

| Analysis | Interpretation of the docking results. | Identifies key amino acid residues in the α2-AR that interact with Fluparoxan, explaining its antagonist activity and high selectivity. nih.govacs.org |

Virtual Screening Strategies for Related Compound Identification

Virtual screening (VS) is a computational methodology used in drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target. nih.gov This process significantly reduces the number of compounds that need to be synthesized and tested in the lab, saving time and resources. For a known antagonist like Fluparoxan, VS can be employed to discover new, structurally diverse compounds that also target the α2-adrenergic receptor.

There are two primary strategies for virtual screening:

Molecular Interactions and Receptor Dynamics Research of Fluparoxan

Ligand-Receptor Binding Kinetics and Thermodynamic Characterization

The interaction between a ligand and its receptor is a dynamic process governed by the principles of binding kinetics and thermodynamics. These parameters are crucial for understanding a compound's pharmacological profile, including its potency, selectivity, and duration of action. For Fluparoxan (B20672), its primary pharmacological identity is as a potent and selective antagonist of the α2-adrenergic receptor. wikipedia.org

Ligand-receptor binding kinetics describes the rates at which a ligand associates with (k_on) and dissociates from (k_off) its receptor. nih.gov The ratio of these two rates (k_off/k_on) defines the equilibrium dissociation constant (Kd), a fundamental measure of binding affinity. youtube.com A lower Kd value signifies a higher affinity. This affinity is often expressed in pharmacological studies as a pK_B value, which is the negative logarithm of the antagonist's equilibrium dissociation constant.

Research on Fluparoxan has established its high affinity for α2-adrenoceptors through functional antagonism studies. In isolated, field-stimulated preparations of the rat vas deferens and guinea-pig ileum, Fluparoxan acts as a reversible competitive antagonist against the α2-adrenoceptor agonist UK-14304. medchemexpress.comnih.gov The pK_B values in these tissues were determined to be 7.87 and 7.89, respectively, indicating potent antagonism. medchemexpress.comnih.gov In contrast, its affinity for α1-adrenoceptors is significantly lower, with a pK_B of 4.45 against the α1-agonist phenylephrine, demonstrating a selectivity ratio for α2 over α1 receptors of more than 2500-fold. wikipedia.orgmedchemexpress.com

| Parameter | Agonist/Receptor System | Value | Source(s) |

|---|---|---|---|

| pK_B | UK-14304 at α2-adrenoceptors (Rat Vas Deferens) | 7.87 | medchemexpress.com, nih.gov |

| pK_B | UK-14304 at α2-adrenoceptors (Guinea-Pig Ileum) | 7.89 | medchemexpress.com, nih.gov |

| pK_B | Phenylephrine at α1-adrenoceptors (Rat Anococcygeus) | 4.45 | medchemexpress.com |

| Selectivity Ratio | α2 : α1 Adrenoceptors | >2500 | medchemexpress.com |

Thermodynamic characterization provides insight into the forces driving the binding interaction. Parameters such as the change in enthalpy (ΔH°) and entropy (ΔS°) reveal whether the binding is driven by, for example, hydrogen bonds, van der Waals forces, or hydrophobic interactions. pensoft.net A spontaneous binding process is indicated by a negative Gibbs free energy (ΔG°). While specific thermodynamic data for the Fluparoxan-α2-adrenoceptor interaction are not extensively detailed in the public literature, the high affinity and competitive nature of the binding suggest a structurally complementary and energetically favorable interaction within the receptor's binding pocket.

Investigation of Downstream Signaling Cascades Initiated by Alpha-2 Adrenoceptor Antagonism

The primary function of α2-adrenoceptors is to mediate inhibitory control over cellular processes. These receptors are classically coupled to inhibitory G proteins (Gi/o). nih.gov Activation of the α2-adrenoceptor by an agonist like norepinephrine (B1679862) leads to the inhibition of the enzyme adenylyl cyclase, which in turn decreases intracellular levels of the second messenger cyclic AMP (cAMP). nih.gov

The antagonism of α2-adrenoceptors by Fluparoxan blocks this inhibitory pathway. By preventing agonists from activating the receptor, Fluparoxan causes a "disinhibition" of adenylyl cyclase, leading to a relative increase in cAMP production, especially in the presence of an endogenous agonist.

A critical role of α2-adrenoceptors is their function as presynaptic autoreceptors on noradrenergic neurons. wikipedia.org When norepinephrine is released into the synapse, it can act on these autoreceptors to inhibit further norepinephrine release, creating a negative feedback loop. nih.gov Fluparoxan, by blocking these presynaptic α2-adrenoceptors, disrupts this feedback mechanism. wikipedia.org The result is an increased release and consequently higher synaptic concentrations of norepinephrine. wikipedia.org This elevated level of norepinephrine can then act on other postsynaptic adrenoceptors, including α1 and β-adrenoceptors, leading to a broader activation of the noradrenergic system. nih.gov This presynaptic effect is a key component of the mechanism of action for α2-adrenoceptor antagonists.

In addition to G protein-mediated signaling, GPCRs can also signal through pathways involving β-arrestins, which can lead to receptor internalization and G protein-independent signaling. nih.gov The ability of different ligands to preferentially activate one pathway over another is known as biased agonism. While this phenomenon is an active area of research for α2-adrenoceptors, the specific influence of Fluparoxan on β-arrestin signaling pathways is not yet fully characterized.

Advanced Analytical and Bioanalytical Methodologies in Fluparoxan Research

Chromatographic Techniques for Compound Characterization and Purity Assessment

Chromatography is the cornerstone for separating fluparoxan (B20672) from impurities, metabolites, and other matrix components. The choice of technique depends on the analyte's properties and the analytical objective.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of pharmaceutical compounds like fluparoxan. ajpaonline.com Reversed-phase HPLC (RP-HPLC) is particularly suitable for a moderately lipophilic compound such as fluparoxan (log P = 1.2). nih.gov This method allows for the accurate quantification of the active pharmaceutical ingredient (API) and the detection of any process-related or degradation impurities.

A typical RP-HPLC method for fluparoxan would involve a C18 or C8 stationary phase, which provides excellent separation for a wide range of drug molecules. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727) to ensure optimal retention and peak shape. nih.govnih.gov Detection is commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector, set at a wavelength where fluparoxan exhibits maximum absorbance, ensuring high sensitivity. nih.goviajps.com Method validation according to ICH guidelines is essential to ensure the method is linear, accurate, precise, specific, and robust for its intended purpose. nih.gov

Table 1: Illustrative RP-HPLC Method Parameters for Fluparoxan Analysis

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.5) (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detector | DAD or UV at λmax (e.g., ~254 nm) |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This table presents a hypothetical but representative set of parameters for the HPLC analysis of fluparoxan, based on common practices for similar pharmaceutical compounds.

Gas Chromatography (GC) offers a high-resolution separation technique that can be applied to the analysis of fluparoxan, particularly for its quantification in biological matrices like plasma. researchgate.net For volatile and thermally stable compounds, GC coupled with a sensitive detector, such as a mass spectrometer (GC-MS) or a nitrogen-phosphorus detector (NPD), provides excellent sensitivity and specificity. nih.gov

A validated GC-based method has been successfully used for the determination of fluparoxan in plasma. researchgate.net Such methods typically involve a liquid-liquid extraction step to isolate the drug from the plasma matrix, followed by analysis on a capillary column. The use of an internal standard is crucial for accurate quantification in complex biological samples. nih.gov

Modern analytical challenges often necessitate the use of advanced separation techniques that offer alternative selectivity and improved efficiency compared to traditional HPLC and GC.

Capillary Electrophoresis (CE): CE separates compounds based on their charge-to-size ratio in an electric field. psu.edusemanticscholar.org This technique provides extremely high separation efficiency, short analysis times, and requires minimal sample and solvent volumes. researchgate.netnih.gov For a compound like fluparoxan, which is a charged molecule, Capillary Zone Electrophoresis (CZE) would be a suitable mode. semanticscholar.orgnih.gov CE can be considered a complementary technique to HPLC, offering orthogonal separation mechanisms that can be invaluable for impurity profiling and resolving components not separated by liquid chromatography. ceon.rs

Supercritical Fluid Chromatography (SFC): SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. nih.govchromatographyonline.com It is considered a "green" technology due to the reduced use of organic solvents. ceon.rsuva.es SFC is particularly advantageous for both chiral and achiral separations and can offer faster analysis and different selectivity compared to HPLC. chromatographyonline.comuva.es For fluparoxan, which is a racemic mixture, chiral SFC would be the method of choice for separating its enantiomers. This is critical as enantiomers of a drug can have different pharmacological and toxicological profiles.

Spectroscopic Methods for Fluparoxan Structure Elucidation and Quantification

Spectroscopic techniques are indispensable for confirming the chemical structure of fluparoxan and for its quantification.

UV-Visible Spectroscopy: This technique is routinely used for the quantitative analysis of fluparoxan in bulk and dosage forms. iajps.compnrjournal.com A solution of fluparoxan is scanned across the UV-visible range (typically 200-400 nm) to determine the wavelength of maximum absorbance (λmax). sphinxsai.com According to the Beer-Lambert law, the absorbance at this wavelength is directly proportional to the concentration of the compound, allowing for accurate quantification. iajps.com This method is simple, cost-effective, and rapid, making it suitable for routine quality control. pnrjournal.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for the unambiguous elucidation of molecular structure. nih.govhyphadiscovery.com One-dimensional (1D) NMR experiments like ¹H and ¹³C NMR provide information about the number and types of protons and carbons in the fluparoxan molecule. Two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, are used to establish the connectivity between atoms, confirming the complete structural assignment. hyphadiscovery.comresearchgate.net NMR is also used to confirm the identity of metabolites and impurities. hyphadiscovery.com

Table 2: Application of Spectroscopic Techniques in Fluparoxan Research

| Technique | Primary Application | Information Obtained |

| UV-Visible Spectroscopy | Quantification | λmax, Concentration (based on Beer-Lambert Law) |

| ¹H NMR | Structure Elucidation | Chemical environment and number of protons |

| ¹³C NMR | Structure Elucidation | Carbon skeleton of the molecule |

| 2D NMR (COSY, HSQC, HMBC) | Structure Elucidation | Connectivity between atoms, definitive structure confirmation |

| Infrared (IR) Spectroscopy | Structure Confirmation | Presence of specific functional groups |

Mass Spectrometry in Metabolite Identification and Preclinical Pharmacokinetic Profiling

Mass Spectrometry (MS), especially when coupled with liquid chromatography (LC-MS), is a cornerstone of modern drug metabolism and pharmacokinetic studies. researchgate.net Its high sensitivity and specificity are essential for identifying and quantifying fluparoxan and its metabolites in complex biological matrices like plasma and urine. nih.govuva.es

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of the parent drug and its metabolites. ajpaonline.comresearchgate.net Tandem mass spectrometry (MS/MS) is used to fragment ions, providing structural information that is crucial for identifying unknown metabolites. uva.es Studies have shown that fluparoxan is extensively metabolized, with over 90% of a dose being excreted in the urine, primarily as phase II conjugates. nih.gov LC-MS/MS methods are developed to detect and identify these key metabolites, which include sulphamic acid and carbamoyl (B1232498) glucuronide conjugates. nih.gov This information is vital for understanding the drug's disposition and clearance pathways in preclinical species and humans.

Table 3: Potential Metabolites of Fluparoxan Identified by Mass Spectrometry

| Metabolite Type | Biotransformation Pathway |

| Sulphamic Acid Conjugate | Sulfation (Phase II) |

| Carbamoyl Glucuronide Conjugate | Glucuronidation (Phase II) |

Radioligand Binding Assays for Receptor Occupancy and Affinity Determinations

Radioligand binding assays are the gold standard for characterizing the interaction of a drug with its target receptor. chromatographyonline.comnih.gov These assays are fundamental in determining the affinity and selectivity of fluparoxan for the α2-adrenergic receptor. hyphadiscovery.com

Saturation Binding Assays: These experiments use increasing concentrations of a radiolabeled ligand to determine the total number of receptors in a tissue sample (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand, which is a measure of its affinity. nih.govfagg.be

Competition Binding Assays: In these assays, a fixed concentration of a radioligand is incubated with the receptor in the presence of varying concentrations of an unlabeled competitor drug, such as fluparoxan. semanticscholar.orgnih.gov This allows for the determination of the IC50 value (the concentration of fluparoxan that inhibits 50% of the radioligand binding), which can then be used to calculate the inhibition constant (Ki). The Ki value represents the affinity of fluparoxan for the receptor. Research has established that fluparoxan is a potent α2-adrenergic receptor antagonist with a pKB value of 7.9, which is derived from such binding studies. hyphadiscovery.com

Kinetic Assays: These assays measure the rate at which a radioligand associates with (kon) and dissociates from (koff) the receptor, providing further insight into the drug-receptor interaction. semanticscholar.orgnih.gov

These assays have demonstrated that fluparoxan is highly selective for the α2-adrenergic receptor, with over 2,630-fold greater affinity for it compared to the α1-adrenergic receptor. hyphadiscovery.com

Table 4: Types of Radioligand Binding Assays in Fluparoxan Research

| Assay Type | Purpose | Key Parameters Determined |

| Saturation | To determine receptor density and radioligand affinity | Bmax (receptor density), Kd (dissociation constant) |

| Competition | To determine the affinity of an unlabeled drug (Fluparoxan) | IC50 (inhibitory concentration), Ki (inhibition constant) |

| Kinetic | To determine the rates of drug-receptor interaction | kon (association rate), koff (dissociation rate) |

Theoretical and Investigative Applications of Fluparoxan in Neurological Research

Advancing the Understanding of Alpha-2 Adrenoceptor Pharmacology in Neuropsychiatric Contexts

Fluparoxan (B20672) is distinguished in pharmacological research as a potent and highly selective α2-adrenergic receptor antagonist. nih.gov Its selectivity for the α2-adrenoceptor over the α1-adrenoceptor is noteworthy, with a ratio exceeding 2500-fold. nih.gov This high degree of selectivity allows researchers to investigate the specific functions of α2-adrenoceptors with minimal confounding effects from other receptor systems. The compound's ability to cross the blood-brain barrier and exert its effects centrally further enhances its utility in neuropsychiatric research. nih.gov

The primary mechanism of Fluparoxan at the neuronal level is the blockade of presynaptic α2-adrenoceptor autoreceptors. nih.gov These autoreceptors typically function as a negative feedback mechanism, inhibiting the release of noradrenaline. By antagonizing these receptors, Fluparoxan effectively removes this brake, leading to an increase in the synaptic concentration of noradrenaline. nih.gov This mechanism was the basis for its initial investigation as a potential antidepressant in the early 1980s by Glaxo. nih.gov

The exploration of Fluparoxan in the context of depression contributed to the broader understanding of the catecholamine hypothesis of affective disorders. Furthermore, its use in preclinical models has helped to delineate the role of α2-adrenoceptors in various physiological and behavioral processes, including sedation, and motor control. nih.gov For instance, research demonstrated that Fluparoxan could dose-dependently prevent the sedative and motor impairment effects induced by α2-adrenoceptor agonists. nih.gov

Exploring Potential Mechanisms for Cognitive Enhancement in Brain Disorders

Research into Fluparoxan has shed light on potential pathways for cognitive enhancement, particularly in the context of severe brain disorders. Studies have indicated that Fluparoxan can increase the extracellular levels of not only noradrenaline but also dopamine (B1211576) and acetylcholine (B1216132) in the brain. acnp.org This multi-neurotransmitter effect is significant, as these three neurotransmitters are all implicated in various aspects of cognition, including attention, learning, and memory.

The potential therapeutic application of this mechanism has been explored in models of both schizophrenia and Alzheimer's disease. acnp.org In patients with schizophrenia, Fluparoxan showed promise in improving cognitive dysfunction. nih.govacnp.org In animal models of Alzheimer's disease, it was observed to prevent age-related declines in spatial working memory. nih.gov These findings suggest that the α2-adrenoceptor is a viable target for developing cognitive-enhancing therapies. The pro-cognitive effects of Fluparoxan are thought to be mediated by the increased release of acetylcholine and dopamine in cortical and hippocampal areas, which are critical for memory formation and executive function.

Contribution to Serotonin (B10506) System Modulation Research, particularly 5-HT4 receptor pathways

While Fluparoxan is primarily defined by its high affinity for α2-adrenoceptors, its use in comparative pharmacological studies has inadvertently contributed to a more refined understanding of the serotonin system. Specificity studies have shown that Fluparoxan has low to no affinity for a wide range of other neurotransmitter receptors, including most serotonin receptor subtypes. nih.gov It displayed only weak affinity for 5-HT1A and 5-HT1B binding sites and, importantly, lacks significant interaction with 5-HT4 receptors. nih.gov

This high selectivity is what makes Fluparoxan a valuable research tool. By using Fluparoxan, researchers can isolate the effects of α2-adrenoceptor blockade from the direct effects on serotonin receptors. For example, studies comparing Fluparoxan with less selective α2-antagonists like yohimbine (B192690), which also interacts with serotonin receptors, have been illuminating. Research has shown that while Fluparoxan selectively enhances noradrenaline and dopamine turnover, it does not suppress serotonin turnover. In fact, it was found to potentiate the ability of the SSRI fluoxetine (B1211875) to increase extracellular serotonin levels. This is in contrast to yohimbine, which has 5-HT1A agonist properties that can suppress serotonin levels.

Therefore, Fluparoxan's contribution to serotonin research is not as a direct modulator of 5-HT4 pathways, but as a selective antagonist that helps to differentiate the downstream effects of adrenergic modulation from direct serotonergic actions. This allows for a clearer interpretation of the distinct roles these two neurotransmitter systems play in the brain.

Elucidating Adrenergic System Involvement in Antinociceptive Pathways

Fluparoxan has been instrumental in clarifying the role of the adrenergic system in the modulation of pain, known as antinociception. It is well-established that α2-adrenoceptor agonists, such as clonidine (B47849), can produce analgesic effects. The use of a selective antagonist like Fluparoxan allows researchers to confirm that these effects are indeed mediated by α2-adrenoceptors.

In preclinical studies, Fluparoxan was shown to be effective in preventing clonidine-induced antinociception in mice. nih.gov This demonstrates that the pain-relieving effects of clonidine are directly attributable to its agonist activity at α2-adrenoceptors. By blocking these receptors, Fluparoxan effectively reverses the analgesic effect. These findings have helped to solidify the understanding of the descending noradrenergic pathways from the brainstem to the spinal cord, which are crucial in the endogenous control of pain. The use of Fluparoxan in such studies provides a clear example of how selective antagonists can be used to probe the function of specific receptor systems in complex physiological processes like nociception.

| Preclinical Model/Effect | Species | Fluparoxan Action | Reference |

|---|---|---|---|

| Clonidine-induced hypothermia | Mouse | Prevention | nih.gov |

| Clonidine-induced antinociception | Mouse | Prevention | nih.gov |

| UK-14304-induced hypothermia | Rat | Antagonism | nih.gov |

| UK-14304-induced rotarod impairment | Rat | Antagonism | nih.gov |

| UK-14304-induced sedation and bradycardia | Dog | Prevention | nih.gov |

Future Directions and Unexplored Research Avenues for Fluparoxan Hydrochloride Anhydrous

Identification of Novel Biological Targets Beyond Adrenergic Receptors

While fluparoxan (B20672) is recognized for its high selectivity for α2-adrenoceptors over α1-adrenoceptors, further research is warranted to explore its interactions with other biological targets. nih.gov Early studies indicated that fluparoxan possesses a low affinity for a wide range of other neurotransmitter receptors at concentrations up to at least 1 x 10(-5) M. nih.govnih.gov However, it did show weak affinity for 5-HT1A and 5-HT1B binding sites in the rat brain. nih.govnih.gov

Future research should aim to:

Conduct comprehensive binding assays: Systematically screen fluparoxan against a broad panel of receptors, ion channels, and enzymes to identify any previously unknown off-target interactions. This could reveal novel mechanisms of action and potential new therapeutic applications.

Explore subtype selectivity: Delve deeper into the selectivity of fluparoxan for different subtypes of α2-adrenoceptors (α2A, α2B, α2C) and serotonin (B10506) receptors. This could provide a more nuanced understanding of its mechanism of action and inform the development of even more selective compounds.

Development of Advanced In Vitro and In Vivo Research Models for Fluparoxan Studies

The advancement of research models is crucial for a more comprehensive understanding of fluparoxan's effects. Traditional in vitro and in vivo models have been instrumental in characterizing its basic pharmacology. nih.govmedchemexpress.com However, more sophisticated models can provide deeper insights into its action in complex biological systems.

Future research could benefit from:

Human-based in vitro models: Utilize human-derived cell lines and induced pluripotent stem cell (iPSC) technology to create more clinically relevant models. This can help bridge the translational gap between preclinical animal studies and human clinical trials.

Organoid cultures: Develop three-dimensional brain organoids to study the effects of fluparoxan on neural development, synaptic plasticity, and network activity in a more physiologically relevant context.

Advanced in vivo models: Employ genetically engineered animal models that replicate specific aspects of human diseases, such as neurodegenerative disorders. nih.gov This would allow for a more targeted investigation of fluparoxan's therapeutic potential in these conditions. Techniques like in vivo microdialysis can continue to be used to measure extracellular neurotransmitter levels in specific brain regions. nih.gov

Integration of Multi-Omics Data for Systems-Level Understanding of Fluparoxan's Effects

A systems-level understanding of how fluparoxan impacts cellular and physiological processes can be achieved through the integration of various "omics" data. This approach allows for a more holistic view beyond a single molecular target. mdpi.com

Future research strategies should include:

Transcriptomics: Analyze changes in gene expression in response to fluparoxan treatment in different brain regions and cell types. This can reveal the downstream signaling pathways and cellular processes modulated by the compound.

Proteomics: Investigate alterations in the proteome to understand how fluparoxan affects protein expression, modification, and interaction networks.

Metabolomics: Study the impact of fluparoxan on cellular metabolism to identify changes in key metabolic pathways.

Integrative analysis: Combine data from transcriptomics, proteomics, and metabolomics to construct comprehensive models of fluparoxan's mechanism of action. mdpi.com This integrated approach can uncover novel biomarkers of drug response and identify new therapeutic targets. A similar approach has been used to study the effects of fluoxetine (B1211875). nih.gov

Application of Artificial Intelligence and Machine Learning in Predictive Fluparoxan Research

Artificial intelligence (AI) and machine learning (ML) are powerful tools that can accelerate drug discovery and development. nih.govnih.gov These technologies can be applied to various aspects of fluparoxan research.

Potential applications include:

Predictive modeling: Develop ML models to predict the pharmacological properties of fluparoxan derivatives, aiding in the design of new compounds with improved efficacy and selectivity. nih.gov

Target identification: Utilize AI algorithms to analyze large biological datasets and identify potential new targets for fluparoxan. nih.gov

Biomarker discovery: Employ ML to analyze clinical and preclinical data to identify biomarkers that can predict patient response to fluparoxan treatment.

Drug repurposing: Use AI to screen existing data and identify potential new therapeutic uses for fluparoxan beyond its current focus. researchgate.net

Exploration of Fluparoxan as a Research Tool in Fundamental Neuroscience

Given its high selectivity as an α2-adrenoceptor antagonist, fluparoxan serves as a valuable tool for dissecting the role of the noradrenergic system in various brain functions. nih.govnih.gov

Future neuroscience research can utilize fluparoxan to:

Investigate cognitive processes: Explore the role of α2-adrenoceptors in learning, memory, and executive function. Studies have already suggested its potential in improving cognitive dysfunction. nih.gov

Elucidate the neurobiology of psychiatric disorders: Use fluparoxan to probe the involvement of the noradrenergic system in the pathophysiology of depression, anxiety, and other mental health conditions. nih.govox.ac.uk

Study neurotransmitter interactions: Investigate how blocking α2-adrenoceptors with fluparoxan modulates the release and activity of other key neurotransmitters like dopamine (B1211576) and acetylcholine (B1216132). nih.govnih.gov This will contribute to a broader understanding of the intricate communication within neural circuits. apspublisher.com

Q & A

Q. Basic Safety Considerations

- Carcinogenicity : Classified as a Category 2 suspected carcinogen. Use fume hoods, nitrile gloves, and sealed containers to minimize inhalation or dermal exposure .

- Emergency Response : In case of exposure, rinse eyes/skin with water for ≥15 minutes and seek immediate medical attention. Avoid inducing vomiting if ingested .

- Storage : Store in a locked, dry environment below 25°C to prevent hydrolysis. Incompatible with strong acids/alkalis and oxidizing agents .

How can researchers address discrepancies between in vitro and in vivo efficacy data for α2-adrenoceptor antagonists like Fluparoxan?

Advanced Experimental Design

Discrepancies often arise from differences in metabolic clearance, tissue distribution, or receptor subtype affinities. Methodological strategies include:

- Dose-Response Calibration : Compare IC50 values (in vitro) with ED50 values (in vivo) using species-matched tissue samples .

- Pharmacokinetic Profiling : Measure plasma half-life and bioavailability in animal models to adjust for interspecies metabolic variations .

- Receptor Subtype Knockout Models : Use CRISPR-modified models to isolate α2A vs. α2B/C receptor contributions in behavioral assays .

What methodological considerations are critical when analyzing Fluparoxan hydrochloride’s selectivity across different receptor subtypes?

Advanced Data Contradiction Analysis

Selectivity claims require rigorous validation due to overlapping affinities with related GPCRs (e.g., serotonin receptors). Recommended approaches:

- Radioligand Binding Assays : Use tritiated antagonists (e.g., [³H]-RX821002) with cold saturation protocols to quantify α2-subtype binding .

- Functional Antagonism : Measure cAMP accumulation in HEK293 cells expressing recombinant α2 subtypes to confirm competitive inhibition .

- Cross-Reactivity Screening : Test against off-target receptors (e.g., β-adrenoceptors) at 10x the α2-effective concentration to rule out nonspecific effects .

What strategies are effective in identifying and quantifying synthesis-related impurities in this compound?

Advanced Analytical Chemistry

Synthetic byproducts (e.g., des-fluoro analogs or hydrochloride salts of intermediates) require:

- Forced Degradation Studies : Expose the API to heat, light, and acidic/alkaline conditions to simulate stability challenges. Monitor degradation via UPLC-MS/MS .

- Impurity Profiling : Use reference standards for known intermediates (e.g., fluoroaromatic precursors) and quantify limits per ICH Q3A guidelines .

- XRD Characterization : Confirm anhydrous crystalline structure to differentiate from hydrated polymorphs, which may co-elute in HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.